molecular formula C15H13F3N2O2 B1648967 N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946740-70-1

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide

Cat. No.: B1648967
CAS No.: 946740-70-1
M. Wt: 310.27 g/mol
InChI Key: HZMMLLANDZYNCF-UHFFFAOYSA-N
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Description

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide typically involves the reaction of 4-amino-2-(trifluoromethyl)phenol with 3-bromoaniline, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 1,2-Bis(4-amino-2-trifluoromethylphenoxy)benzene
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(19)7-13(14)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMMLLANDZYNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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